molecular formula C19H12Cl2N6O B10934832 2-{3-[(2,4-dichlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{3-[(2,4-dichlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10934832
M. Wt: 411.2 g/mol
InChI Key: RFYOEHGVZBEAMZ-UHFFFAOYSA-N
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Description

2-{3-[(2,4-dichlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds have garnered significant interest due to their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .

Preparation Methods

The synthesis of 2-{3-[(2,4-dichlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the following steps :

    Starting Material Preparation: The key starting material, pyrazolopyrimidine, is obtained by treating a formimidate derivative with hydrazine hydrate in ethanol.

    Intermediate Formation: The intermediate is then treated with triethoxyorthoformate in acetic anhydride to form ethyl N-(4-cyano-1-(-tolylglycyl)-1H-pyrazol-5-yl)formimidate.

    Final Compound Synthesis: The final compound is synthesized through a series of reactions involving oxidative dehydrogenation, annulation, and oxidative aromatization.

Chemical Reactions Analysis

2-{3-[(2,4-dichlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including :

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{3-[(2,4-dichlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of CDK2, making it a candidate for cancer research.

    Medicine: Due to its inhibitory effects on CDK2, it is being explored for its potential use in cancer therapy.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{3-[(2,4-dichlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with CDK2 . The compound binds to the active site of CDK2, inhibiting its activity. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding with key amino acids.

Comparison with Similar Compounds

Similar compounds to 2-{3-[(2,4-dichlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and properties. The uniqueness of this compound lies in its specific substituents, which contribute to its potent CDK2 inhibitory activity.

Properties

Molecular Formula

C19H12Cl2N6O

Molecular Weight

411.2 g/mol

IUPAC Name

4-[3-[(2,4-dichlorophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H12Cl2N6O/c20-13-4-5-16(15(21)7-13)28-9-11-2-1-3-12(6-11)17-24-19-14-8-23-25-18(14)22-10-27(19)26-17/h1-8,10H,9H2,(H,23,25)

InChI Key

RFYOEHGVZBEAMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4)COC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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